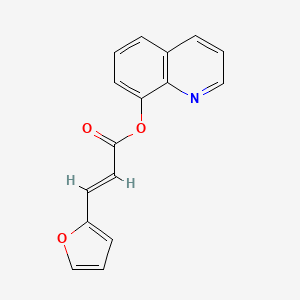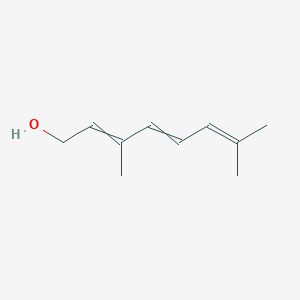
2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-, also known as geraniol, is a naturally occurring monoterpenoid and alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the isomerization of linalool, another naturally occurring terpene alcohol. This process typically requires acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Industrial Production Methods
Industrially, geraniol is often extracted from essential oils through steam distillation. The essential oils are subjected to steam, which vaporizes the volatile compounds, including geraniol. The vapor is then condensed and separated to obtain pure geraniol.
Chemical Reactions Analysis
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral A) and neral (citral B), which are aldehydes.
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can participate in substitution reactions, such as esterification, to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic catalysts such as sulfuric acid (H2SO4) are often employed in esterification reactions.
Major Products
Oxidation: Geranial and neral.
Reduction: Citronellol.
Substitution: Geranyl acetate.
Scientific Research Applications
Geraniol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other terpenoids and fragrance compounds.
Biology: Studied for its antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer properties. Studies have shown that geraniol can inhibit the growth of certain cancer cells.
Industry: Widely used in the fragrance and flavor industries. It is also used as a natural insect repellent.
Mechanism of Action
Geraniol exerts its effects through various molecular targets and pathways:
Antimicrobial Action: Geraniol disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Action: Geraniol induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. It also inhibits the mevalonate pathway, which is crucial for cell proliferation.
Comparison with Similar Compounds
Geraniol is often compared with other similar compounds such as:
Nerol: An isomer of geraniol with a similar structure but different spatial arrangement. Nerol has a more citrus-like aroma compared to the floral scent of geraniol.
Citronellol: A hydrogenated form of geraniol. It has a more intense rose-like aroma and is used in similar applications.
Linalool: Another terpene alcohol with a floral scent. Linalool is a precursor to geraniol in some synthetic routes.
Geraniol stands out due to its unique combination of floral and citrus notes, making it highly valued in the fragrance industry. Its antimicrobial and anticancer properties also make it a compound of interest in biological and medical research.
Properties
IUPAC Name |
3,7-dimethylocta-2,4,6-trien-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRXPGZZNZBSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CCO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336474 |
Source


|
| Record name | 2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89155-85-1 |
Source


|
| Record name | 2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
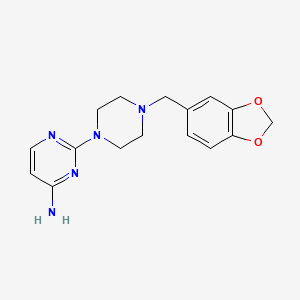
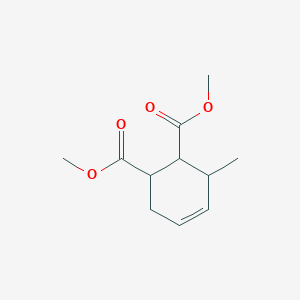
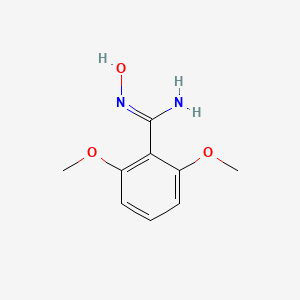
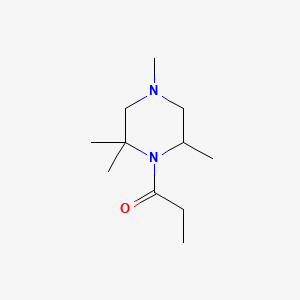

![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
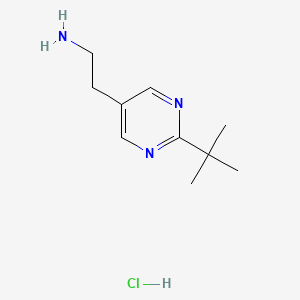
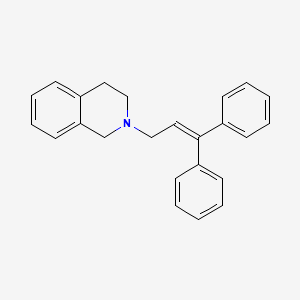
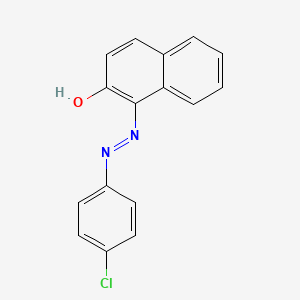
![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
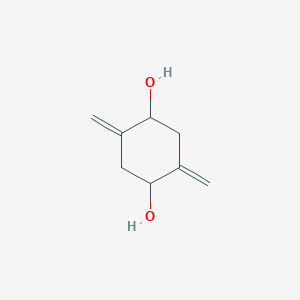
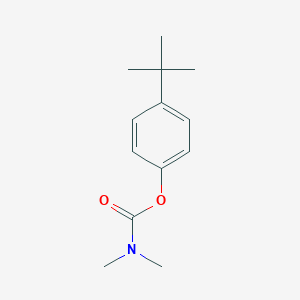
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
